molecular formula C10H7ClN4OS B8497919 7-Chloro-3-(furan-2-yl)-5-(methylsulfanyl)[1,2,4]triazolo[4,3-c]pyrimidine CAS No. 262452-26-6

7-Chloro-3-(furan-2-yl)-5-(methylsulfanyl)[1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B8497919
CAS No.: 262452-26-6
M. Wt: 266.71 g/mol
InChI Key: DSVOOBLCBWOMCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-3-(furan-2-yl)-5-(methylsulfanyl)[1,2,4]triazolo[4,3-c]pyrimidine is a useful research compound. Its molecular formula is C10H7ClN4OS and its molecular weight is 266.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

262452-26-6

Molecular Formula

C10H7ClN4OS

Molecular Weight

266.71 g/mol

IUPAC Name

7-chloro-3-(furan-2-yl)-5-methylsulfanyl-[1,2,4]triazolo[4,3-c]pyrimidine

InChI

InChI=1S/C10H7ClN4OS/c1-17-10-12-7(11)5-8-13-14-9(15(8)10)6-3-2-4-16-6/h2-5H,1H3

InChI Key

DSVOOBLCBWOMCT-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=CC2=NN=C(N21)C3=CC=CO3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In an argon atmosphere, 225 g (1.58 mol) of diphosphorus pentaoxide was suspended in 320 mL of xylene, and 340 mL (256 g, 1.58 mol) of hexamethyldisiloxane was added thereto, followed by heating at 90° C. for about 1.5 hours. After the contents were almost dissolved, 90 g (316 mmol) of Compound A was added thereto, followed by heating at 160° C. for another 2 hours. After completion of the reaction, the reaction solution was cooled, and ice-water was added thereto. Then, the mixture was made alkaline by adding aqueous ammonia under cooling (inner temperature: 5° C. or lower), and was extracted with chloroform. After evaporation of the solvent, the residue was purified by silica gel column chromatography (hexane/ethyl acetate=1:1) to obtain 66.1 g of Compound B as a white solid (yield: 78%).
Quantity
225 g
Type
reactant
Reaction Step One
Quantity
340 mL
Type
reactant
Reaction Step Two
Name
Compound A
Quantity
90 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
320 mL
Type
solvent
Reaction Step Six
Yield
78%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.